Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate
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Overview
Description
Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate is an organic compound with the molecular formula C16H17NO6. This compound is known for its unique structure, which includes an acetyl group, a nitrophenyl group, and a hexanoate ester. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with acetylacetone in the presence of a base, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate is utilized in several scientific research fields:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the acetyl and ester groups can form hydrogen bonds and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Acetyl-3-(5-nitrophenyl)-2-furylacrylate
- Methyl 2-(Chloroacetyl)-3-(5-nitro-2-furyl)acrylate
- Methyl 3-(5-nitro-2-furyl)acrylate
Uniqueness
Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an acetyl group and a nitrophenyl group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
2469555-30-2 |
---|---|
Molecular Formula |
C15H17NO6 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
methyl 2-acetyl-3-(3-nitrophenyl)-5-oxohexanoate |
InChI |
InChI=1S/C15H17NO6/c1-9(17)7-13(14(10(2)18)15(19)22-3)11-5-4-6-12(8-11)16(20)21/h4-6,8,13-14H,7H2,1-3H3 |
InChI Key |
RAJXBQGICRMTEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])C(C(=O)C)C(=O)OC |
Origin of Product |
United States |
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